molecular formula C18H18N2O2S B11323445 Propan-2-yl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate

Propan-2-yl {[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B11323445
M. Wt: 326.4 g/mol
InChI Key: BWFQBJYNJCOPTC-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a cyano group, a pyridine ring, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps, starting from commercially available precursors. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under specific conditions . The reaction conditions can vary, but often involve solvent-free methods or the use of mild heating to facilitate the formation of the desired cyanoacetamide derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents. Research has shown that derivatives of similar compounds exhibit antiviral, anti-inflammatory, and anticancer activities .

Industry

Industrially, PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can be used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The cyano group and pyridine ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, influencing their function. The sulfanyl acetate moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROPAN-2-YL 2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, pyridine ring, and sulfanyl acetate moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industry.

Properties

Molecular Formula

C18H18N2O2S

Molecular Weight

326.4 g/mol

IUPAC Name

propan-2-yl 2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C18H18N2O2S/c1-12(2)22-17(21)11-23-18-15(10-19)8-9-16(20-18)14-6-4-13(3)5-7-14/h4-9,12H,11H2,1-3H3

InChI Key

BWFQBJYNJCOPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)OC(C)C

Origin of Product

United States

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